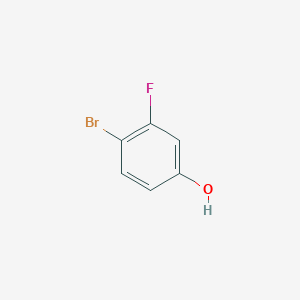

4-Bromo-3-fluorophenol

Overview

Description

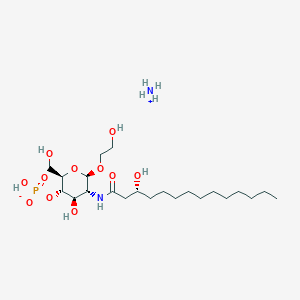

4-Bromo-3-fluorophenol is a halogenated phenol that is of interest in various chemical and pharmaceutical research areas due to its unique structural properties. The presence of both bromine and fluorine atoms on the phenolic ring imparts distinctive electronic, physical, and chemical characteristics, making it a valuable intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds similar to this compound, such as 4-Fluoro-3-phenoxytoluene, involves Ullmann coupling reactions, indicating a potential pathway for synthesizing halogenated phenols through coupling reactions between halogenated toluenes and phenol in the presence of copper catalysts and solvents like DMA at specific conditions to achieve high yields and purity (Zhao Wenxian et al., 2004).

Molecular Structure Analysis

Studies on compounds with similar halogenation patterns, such as Schiff-base molecules involving bromo-fluoro phenol derivatives, reveal insights into their structural, spectroscopic, and electronic properties. These molecules have been characterized using techniques like FT-IR, UV-Vis, NMR, and X-ray diffraction, supported by computational methods like DFT to understand their geometry, vibrational frequencies, and electronic properties in detail (İ. Bozkurt et al., 2019).

Chemical Reactions and Properties

The presence of bromine and fluorine in phenolic compounds significantly influences their reactivity. For instance, near-UV photolysis studies of substituted phenols, including 4-bromophenol, showcase how halogenation affects the dynamics of H atom loss processes, highlighting the impact of halogen substituents on the photodissociation pathways and kinetic energy release spectra (A. Devine et al., 2007).

Physical Properties Analysis

Investigations into the microwave spectra and internal rotation of halogenated phenols, such as 4-bromophenol, provide essential data on their structural rigidity and molecular dynamics. These studies can offer insights into the effects of halogenation on the torsional barriers and molecular geometry, contributing to a deeper understanding of the physical properties of this compound (N. Larsen, 1986).

Chemical Properties Analysis

Fluorinated polymers containing bromophenyl groups illustrate the influence of halogenation on the chemical stability and reactivity of the phenolic ring. Such studies show how the introduction of fluorine and bromine atoms can enhance the material's thermal and oxidative stability, suggesting similar improvements in the chemical robustness of this compound derivatives (Baijun Liu et al., 2006).

Scientific Research Applications

Radiosynthesis Applications:

- 4-[¹⁸F]Fluorophenol is an important intermediate for building complex molecules with a 4-[¹⁸F]fluorophenoxy moiety. Bis(4-benzyloxyphenyl)iodonium salts have been effective as precursors for the radiosynthesis of 4-[¹⁸F]fluorophenol in no-carrier-added form (Helfer et al., 2013).

Bioprocess Development:

- Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase fully transformed 4-halogenated phenols to their corresponding catechols. This transformation process can be scaled up for producing halocatechols at higher concentrations and larger scales (Coulombel et al., 2011).

Photoreaction Mechanism Studies:

- The study of 4-bromo-2-chloro-6-fluorophenol in low-temperature argon matrices revealed insights into intramolecular hydrogen-atom tunneling and photoreaction mechanisms, contributing to our understanding of these chemical processes (Nanbu et al., 2012).

Anaerobic Transformation Research:

- Research using isomeric fluorophenols as phenol analogues investigated the transformation of phenol to benzoate by an anaerobic consortium, aiding in the understanding of biodegradation pathways (Genthner et al., 1989).

Halogenated Phenol Degradation Studies:

- Sulfidogenic consortia enriched from estuarine sediment were maintained on various chlorophenols, including 4-bromophenol, demonstrating the potential for bioremediation applications (Häggblom & Young, 1995).

Enzymatic Oxidation Research:

- The activity of the enzyme tyrosinase toward different fluorophenols, including 4-fluorophenol, has been studied, providing insights into the enzymatic processes and potential applications in biocatalysis (Battaini et al., 2002).

Safety and Hazards

4-Bromo-3-fluorophenol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Relevant Papers While specific papers were not identified in the search results, it is noted that this compound can be used for the synthesis of various products, including medicines, pesticides, and dyes , suggesting that it may be discussed in scientific literature related to these fields.

Mechanism of Action

Target of Action

4-Bromo-3-fluorophenol is a phenolic organic compound

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in an inert atmosphere at room temperature . Also, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name |

4-bromo-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQYTJXVULSNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381296 | |

| Record name | 4-Bromo-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121219-03-2 | |

| Record name | 4-Bromo-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)

![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)

![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)

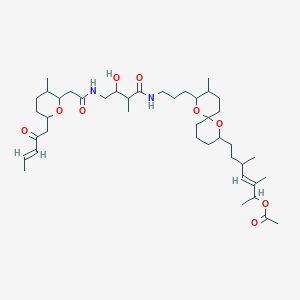

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)